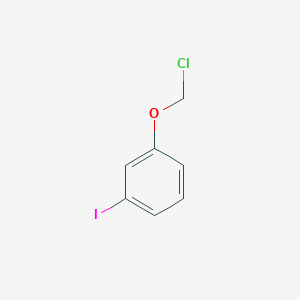![molecular formula C37H24 B13145824 7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene](/img/structure/B13145824.png)
7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene is a complex organic compound that belongs to the class of fluorenes Fluorenes are polycyclic aromatic hydrocarbons that consist of two benzene rings connected by a cyclopentane ring This particular compound is characterized by its unique structure, which includes a fluorenylidene group attached to a dibenzo[c,g]fluorene moiety
Vorbereitungsmethoden
The synthesis of 7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Fluorenylidene Intermediate: This step involves the reaction of fluorenone with a suitable reagent to form the fluorenylidene intermediate. This can be achieved through a condensation reaction with an appropriate aldehyde or ketone.
Coupling with Dibenzo[c,g]fluorene: The fluorenylidene intermediate is then coupled with dibenzo[c,g]fluorene under specific reaction conditions, such as the use of a palladium catalyst in a cross-coupling reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and reduce costs.
Analyse Chemischer Reaktionen
7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols.
Wissenschaftliche Forschungsanwendungen
7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene has several scientific research applications:
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Organic Electronics: It can be used as a building block for the synthesis of organic electronic materials, including conductive polymers and organic field-effect transistors (OFETs).
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Biological Research: Its fluorescent properties can be utilized in biological imaging and as a probe in various biochemical assays.
Wirkmechanismus
The mechanism by which 7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene exerts its effects depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene include other fluorenylidene derivatives and polycyclic aromatic hydrocarbons. Some examples are:
9H-Fluoren-9-ylidene: A simpler fluorenylidene compound with similar electronic properties.
Dibenzochrysenes: Polycyclic aromatic hydrocarbons with extended conjugation, used in similar applications.
Fluorenone Derivatives: Compounds with a fluorenone core, often used in organic electronics and materials science.
The uniqueness of this compound lies in its specific structure, which combines the properties of fluorenylidene and dibenzo[c,g]fluorene, resulting in enhanced electronic and photophysical properties.
Eigenschaften
Molekularformel |
C37H24 |
|---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
12-[(E)-3-fluoren-9-ylideneprop-1-enyl]pentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
InChI |
InChI=1S/C37H24/c1-3-12-26-24(10-1)20-22-34-33(35-23-21-25-11-2-4-13-27(25)37(35)36(26)34)19-9-18-32-30-16-7-5-14-28(30)29-15-6-8-17-31(29)32/h1-23,33H/b19-9+ |
InChI-Schlüssel |
YPDNOEYIKZGUOS-DJKKODMXSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C3/C=C/C=C5C6=CC=CC=C6C7=CC=CC=C75)C=CC8=CC=CC=C84 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C3C=CC=C5C6=CC=CC=C6C7=CC=CC=C75)C=CC8=CC=CC=C84 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


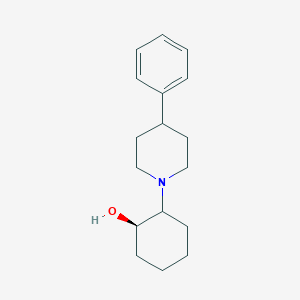
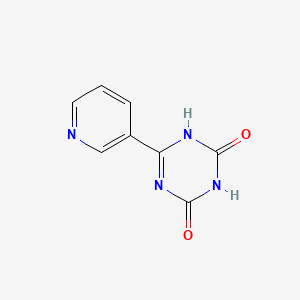
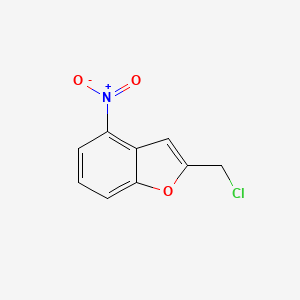
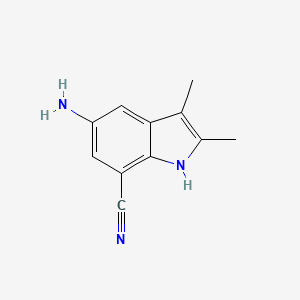
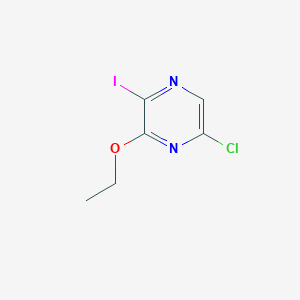
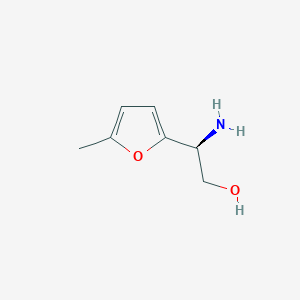
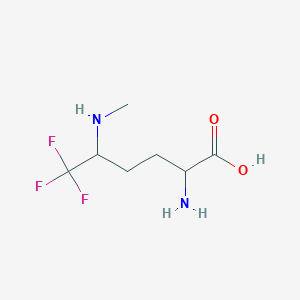
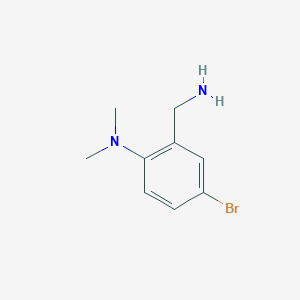
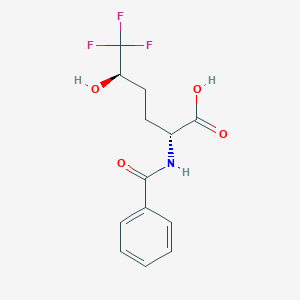
![9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-](/img/structure/B13145798.png)

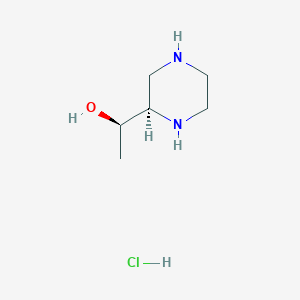
![sodium;[(2R)-3-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13145804.png)
